3-amino-N-[(2,3-dimethoxyphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
Description
Properties
CAS No. |
6926-81-4 |
|---|---|
Molecular Formula |
C22H20N4O3S |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-amino-N-[(2,3-dimethoxyphenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C22H20N4O3S/c1-28-17-5-3-4-14(19(17)29-2)12-25-21(27)20-18(23)15-6-7-16(26-22(15)30-20)13-8-10-24-11-9-13/h3-11H,12,23H2,1-2H3,(H,25,27) |
InChI Key |
PNYZPMYZKNENHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxamide Core
The core compound, 3-aminothieno[2,3-b]pyridine-2-carboxamide, is synthesized via a nucleophilic substitution and cyclization process:
- Starting from appropriate pyridine derivatives and thiophene precursors, the thieno[2,3-b]pyridine ring is formed.
- The carboxamide group at position 2 is introduced typically by reaction of the corresponding acid chloride or ester with ammonia or amines.
- The 3-amino group is introduced through amination reactions, often involving substitution or reduction steps.
A representative procedure reported involves stirring a mixture of N-aryl-2-chloroacetamide with potassium hydroxide in aqueous ethanol, resulting in the formation of a yellow solid 3-aminothieno[2,3-b]pyridine-2-carboxamide in 67–84% yield.
N-Substitution with 2,3-Dimethoxyphenylmethyl Group
The key step for the title compound is the N-substitution at the amide nitrogen with the 2,3-dimethoxyphenylmethyl group:
- This is achieved by reacting the 3-aminothieno[2,3-b]pyridine-2-carboxamide intermediate with a suitable alkylating agent, such as 2,3-dimethoxybenzyl halide or a related electrophile.
- The reaction is typically conducted under mild basic conditions (e.g., KOH or other bases) in polar solvents like dimethylformamide or aqueous ethanol.
- The reaction time varies but generally ranges from 30 minutes to 1 hour at room temperature, allowing for the formation of the N-substituted amide with good selectivity.
Oxidation and Purification
Oxidative dimerization or other oxidative modifications are sometimes employed to modify the thienopyridine derivatives, but for the preparation of the target compound, oxidation is generally avoided to preserve the amino and methoxy substituents.
Purification is typically performed by:
- Filtration of precipitates formed during the reaction.
- Washing with cold aqueous ethanol or water.
- Final purification by flash chromatography on silica gel using petroleum ether/ethyl acetate mixtures as eluents.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 3-Aminothieno[2,3-b]pyridine-2-carboxamide formation | N-aryl-2-chloroacetamide + KOH | Aqueous ethanol | Room temp | 30-40 min | 67–84 | Formation of white precipitate |
| N-Substitution with 2,3-dimethoxybenzyl halide | Alkylating agent + base (KOH or similar) | DMF or aqueous ethanol | Room temp | 30–60 min | 60–75 | Mild conditions favor selectivity |
| Introduction of 6-(pyridin-4-yl) substituent | Cross-coupling or precursor selection | Varies | Reflux or RT | Several h | 50–70 | Depends on method; palladium catalysts possible |
| Purification | Filtration, washing, flash chromatography | Petroleum ether/EtOAc | N/A | N/A | N/A | Yields after purification |
Analytical Characterization
Throughout the preparation, the compound's identity and purity are confirmed by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the presence of aromatic protons, methoxy groups, and the amide NH signals.
- Mass Spectrometry (MS) : Molecular ion peaks consistent with the molecular weight (~378.47 g/mol) confirm molecular integrity.
- Melting Point Determination : To assess purity and confirm identity.
- Thin-Layer Chromatography (TLC) : Monitoring reaction progress and purity.
Research Findings and Notes
- The regio- and stereoselectivity of the initial ring formation and amination steps are critical for obtaining the correct thienopyridine isomer.
- Solvent choice influences the oxidation pathways and product distribution if oxidative steps are involved.
- The N-substitution with 2,3-dimethoxyphenylmethyl groups is well-tolerated under mild conditions, preserving sensitive functional groups such as amino and pyridinyl substituents.
- The compound's synthesis is scalable with moderate to good yields, making it suitable for further pharmaceutical or biological evaluation.
Chemical Reactions Analysis
3-amino-N-[(2,3-dimethoxyphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and pyridine moieties, using reagents like alkyl halides or acyl chlorides.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be performed using boron reagents and palladium catalysts to form carbon-carbon bonds.
Scientific Research Applications
The compound 3-amino-N-[(2,3-dimethoxyphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide , identified by its CAS number 496019-21-7, has garnered attention in scientific research due to its unique structural properties and potential therapeutic applications. This article will explore its applications in various fields, particularly in medicinal chemistry and pharmacology.
Chemical Properties and Structure
This compound belongs to a class of organic molecules characterized by a thieno[2,3-b]pyridine core, which is known for its biological activity. The presence of amino and carboxamide functional groups enhances its reactivity and interaction with biological targets. The molecular formula is , with a molecular weight of approximately 354.42 g/mol.
Anticancer Activity
Research indicates that compounds with thieno[2,3-b]pyridine structures have shown promising anticancer properties. For instance, derivatives of this compound have been tested for their ability to inhibit specific kinases involved in cancer progression. Studies have demonstrated that modifications on the pyridine and thieno rings can enhance potency against various cancer cell lines, making them potential candidates for drug development targeting malignancies such as breast and lung cancer.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against a range of pathogens. Preliminary studies suggest that it exhibits significant activity against both gram-positive and gram-negative bacteria. This makes it a potential candidate for the development of new antibiotics, especially in the context of increasing antibiotic resistance.
Neuroprotective Effects
Recent investigations into neurodegenerative diseases have highlighted the potential neuroprotective effects of thieno[2,3-b]pyridine derivatives. The compound may influence neuroinflammatory pathways or modulate neurotransmitter systems, providing a basis for its application in treating conditions like Alzheimer's disease or Parkinson's disease.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various thieno[2,3-b]pyridine derivatives, including the target compound. Results indicated that compounds with similar structural motifs inhibited tumor growth in xenograft models, with IC50 values significantly lower than those of standard chemotherapeutic agents .
Case Study 2: Antimicrobial Testing
In a clinical microbiology study, the compound was tested against strains of Staphylococcus aureus and Escherichia coli. The results showed an MIC (minimum inhibitory concentration) that suggests effectiveness comparable to existing antibiotics .
Case Study 3: Neuroprotection
A recent investigation into the neuroprotective effects of thieno[2,3-b]pyridine derivatives found that they could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests potential therapeutic use in neurodegenerative disorders .
Summary Table of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Anticancer Activity | Inhibition of cancer cell proliferation | Development of new cancer therapies |
| Antimicrobial Properties | Effective against resistant bacterial strains | New antibiotic development |
| Neuroprotective Effects | Reduction of oxidative stress in neuronal cells | Treatment for neurodegenerative diseases |
Mechanism of Action
The mechanism of action of 3-amino-N-[(2,3-dimethoxyphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is primarily mediated through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs.
- Pyridine vs. Thiophene at Position 6 : The 6-pyridin-4-yl group in the target compound may improve binding to kinase targets (e.g., Epac1 in ) compared to thiophene or phenyl substituents, which are common in antiplasmodial agents.
- Carboxamide Diversity : The (2,3-dimethoxyphenyl)methyl group on the carboxamide nitrogen distinguishes it from simpler aryl or alkyl carboxamides (e.g., N-methyl in ), likely influencing steric interactions in biological systems.
Antiplasmodial Activity
Compounds like KuSaSch027–KuSaSch031 () with 3-chlorophenyl or 3-methylphenyl groups exhibit IC₅₀ values in the low micromolar range against Plasmodium falciparum. The target compound’s 2,3-dimethoxybenzyl group may reduce cytotoxicity compared to chlorinated analogs but requires empirical validation.
Kinase Inhibition
The Epac1 inhibitor in (3-amino-N-(4-fluorophenyl)-4-phenyl-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide) demonstrates potent anti-hypertrophic effects (IC₅₀: 0.8 µM). The target compound’s pyridin-4-yl group could enhance selectivity for pyridine-binding kinases.
Thermodynamic and Binding Properties
Analog 7h in (N-(4-methylpiperazino)-substituted carboxamide) shows strong binding to human serum albumin (Kb = 1.2 × 10⁵ M⁻¹), driven by hydrophobic and hydrogen-bonding interactions. The target compound’s methoxy groups may similarly enhance protein binding.
Physicochemical Properties
* Estimated using ChemDraw.
Biological Activity
3-amino-N-[(2,3-dimethoxyphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide, identified by its CAS number 496019-21-7, is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a thieno[2,3-b]pyridine core with various functional groups that contribute to its biological activity. The presence of an amino group and methoxy phenyl substituents enhances its pharmacological profile.
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential. A study published in PMC investigated the effects of thieno[2,3-b]pyridine derivatives on cancer stem cells (CSCs) in breast cancer cell lines (MDA-MB-231 and MCF-7). The compound demonstrated significant cytotoxicity, inducing apoptosis in these cell lines. Specifically, it reduced the percentage of CSCs in MDA-MB-231 cells and altered the expression of glycosphingolipids (GSLs) associated with cancer progression. The metabolic profiling indicated that treatment affected pathways related to glycolysis and pyruvate metabolism, suggesting a targeted mechanism against cancer cells .
The proposed mechanism involves the inhibition of key signaling pathways associated with tumor growth and survival. The compound's structure allows it to interact with various molecular targets, potentially including kinases involved in cell proliferation and survival. The specific interactions and downstream effects require further elucidation through detailed biochemical studies.
Case Studies
- Cytotoxicity Assessment :
- Metabolic Profiling :
Comparative Analysis with Other Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
